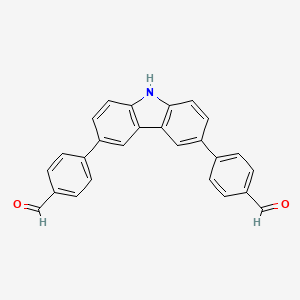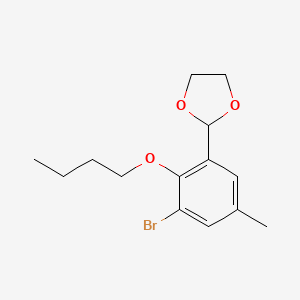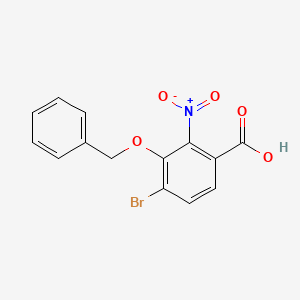![molecular formula C53H74BrO2PPd B14771868 Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B14771868.png)
Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
bis(adamantan-1-yl)[3,6-dimethoxy-2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane; bromo(4-butylphenyl)palladium: is a complex organometallic compound. This compound is notable for its unique structure, which combines adamantane derivatives with palladium, making it a subject of interest in various fields of scientific research, including catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(adamantan-1-yl)[3,6-dimethoxy-2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane; bromo(4-butylphenyl)palladium typically involves multi-step organic synthesis. The adamantane derivatives are first prepared through a series of reactions, including alkylation and halogenation. The biphenyl phosphane ligand is synthesized separately, often involving the use of Grignard reagents and subsequent functional group transformations. The final step involves the coordination of the palladium center with the prepared ligands under controlled conditions, such as inert atmosphere and specific temperature ranges .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moieties, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the palladium center, altering its oxidation state and potentially leading to different catalytic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Reduced palladium complexes.
Substitution: Substituted biphenyl phosphane derivatives.
科学的研究の応用
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound, particularly its interactions with biological macromolecules and its potential as a therapeutic agent .
Industry: In the industrial sector, the compound’s catalytic properties are leveraged in the production of pharmaceuticals, agrochemicals, and fine chemicals .
作用機序
The mechanism by which bis(adamantan-1-yl)[3,6-dimethoxy-2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane; bromo(4-butylphenyl)palladium exerts its effects involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The adamantane moieties provide steric hindrance, enhancing the selectivity of the reactions. The biphenyl phosphane ligand stabilizes the palladium center, allowing it to participate in catalytic cycles efficiently.
類似化合物との比較
[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide: This compound shares a similar biphenyl phosphane ligand but differs in the metal center and its applications.
Adamantane-Derived Schiff Bases: These compounds also feature adamantane moieties and are used in various therapeutic applications.
特性
分子式 |
C53H74BrO2PPd |
|---|---|
分子量 |
960.4 g/mol |
IUPAC名 |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);butylbenzene |
InChI |
InChI=1S/C43H61O2P.C10H13.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-2-3-7-10-8-5-4-6-9-10;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;5-6,8-9H,2-3,7H2,1H3;1H;/q;-1;;+2/p-1 |
InChIキー |
GEMHNHWISAQKKZ-UHFFFAOYSA-M |
正規SMILES |
CCCCC1=CC=[C-]C=C1.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.Br[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


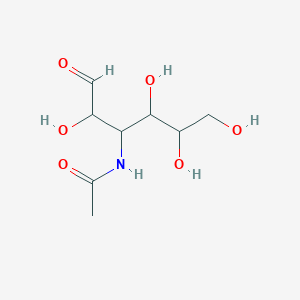
![[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B14771791.png)
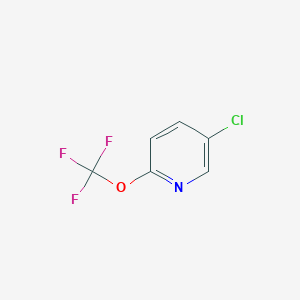
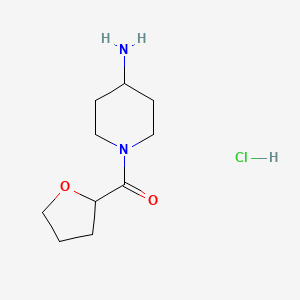
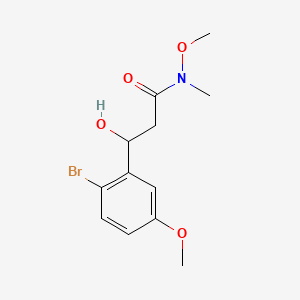
![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B14771813.png)
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B14771815.png)
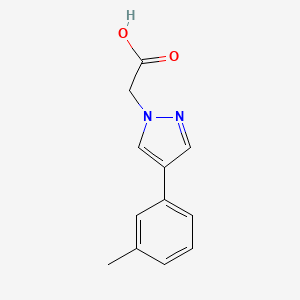
![4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14771828.png)
![1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14771829.png)
